Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of carbamic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate and benzyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Pyrrolidine reacts with ethyl chloroformate to form ethyl-pyrrolidin-2-ylmethyl-carbamate.
Step 2: The carbamate intermediate is then reacted with benzyl alcohol in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pyrrolidine ring and carbamate ester group play crucial roles in binding to the target and modulating its activity.
Comparison with Similar Compounds
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Carbamate esters: Compounds with carbamate ester groups exhibit similar reactivity and can undergo similar chemical reactions.
Similar Compounds
- N-methylpyrrolidine
- Ethyl carbamate
- Benzyl carbamate
This compound is unique due to the combination of the pyrrolidine ring and the carbamate ester group, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
benzyl N-ethyl-N-(pyrrolidin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(11-14-9-6-10-16-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIXVZPLHGJCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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